molecular formula C34H41N7O13 B12432316 Mal-PEG2-Val-Cit-PABA-PNP

Mal-PEG2-Val-Cit-PABA-PNP

Cat. No.: B12432316
M. Wt: 755.7 g/mol
InChI Key: VZRMIJHOKYFMIG-WNJJXGMVSA-N
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Description

Mal-PEG2-Val-Cit-PABA-PNP is a cleavable antibody-drug conjugate (ADC) linker containing two polyethylene glycol (PEG) units. This compound is used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies. The compound consists of several functional groups, including maleimide (Mal), polyethylene glycol (PEG2), valine (Val), citrulline (Cit), para-aminobenzoic acid (PABA), and para-nitrophenyl (PNP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Val-Cit-PABA-PNP involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.

    PEGylation: The PEG2 spacer is introduced by reacting the maleimide with a PEG derivative.

    Peptide Bond Formation: Valine and citrulline are coupled using standard peptide synthesis techniques.

    PABA and PNP Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Val-Cit-PABA-PNP undergoes various chemical reactions, including:

    Substitution Reactions: The PNP group can be replaced by nucleophiles.

    Cleavage Reactions: The Val-Cit linker is cleaved by cathepsin B, an enzyme present in lysosomes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.

    Enzymatic Cleavage: Cathepsin B is used to cleave the Val-Cit linker under physiological conditions.

Major Products

Scientific Research Applications

Mal-PEG2-Val-Cit-PABA-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates targeted delivery of drugs to specific cells.

    Medicine: Integral in the development of targeted cancer therapies.

    Industry: Employed in the production of ADCs for clinical use

Mechanism of Action

The mechanism of action of Mal-PEG2-Val-Cit-PABA-PNP involves:

Comparison with Similar Compounds

Similar Compounds

    Mal-PEG2-Val-Cit-PAB-OH: Similar structure but with a hydroxyl group instead of PNP.

    Mal-PEG2-Val-Cit-PAB-NH2: Contains an amine group instead of PNP.

Uniqueness

Mal-PEG2-Val-Cit-PABA-PNP is unique due to its combination of functional groups, which provide specific targeting, enhanced solubility, and efficient drug delivery. The PNP group serves as an effective leaving group, facilitating substitution reactions .

Properties

Molecular Formula

C34H41N7O13

Molecular Weight

755.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1

InChI Key

VZRMIJHOKYFMIG-WNJJXGMVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O

Origin of Product

United States

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